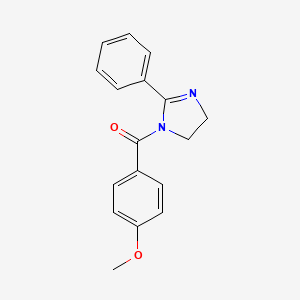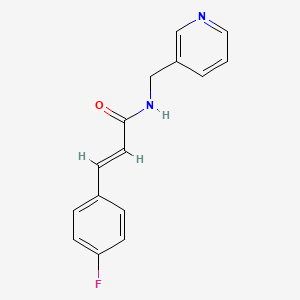
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide inhibits the activity of MMPs and ADAMs by chelating the active site zinc ion. This prevents the enzymes from catalyzing their substrate and thus inhibits their activity. N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has been found to have a higher affinity for MMPs than other metalloprotease inhibitors, making it a valuable tool for studying these enzymes.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by blocking the activity of MMPs. N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has also been found to have anti-inflammatory effects by inhibiting the activity of ADAMs. Additionally, N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has several advantages as a research tool. It is a potent inhibitor of metalloproteases, making it a valuable tool for studying these enzymes. N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has also been found to be selective for certain metalloproteases, allowing researchers to study specific enzymes. However, N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has some limitations as well. It is a relatively expensive compound, making it difficult to use in large-scale experiments. N-(2-methyl-5-nitrophenyl)-3-oxobutanamide also has low solubility in water, which can make it challenging to work with.
将来の方向性
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-3-oxobutanamide. One possible direction is to study its potential as a therapeutic agent in various diseases such as cancer, arthritis, and cardiovascular diseases. Another direction is to develop more potent and selective metalloprotease inhibitors based on the structure of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide. Additionally, researchers can study the effects of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide on other biological processes such as wound healing and tissue regeneration.
Conclusion:
In conclusion, N-(2-methyl-5-nitrophenyl)-3-oxobutanamide is a valuable tool for studying metalloproteases and has various biochemical and physiological effects. Its unique properties make it a valuable tool for studying various biological processes and have potential therapeutic applications. Despite its limitations, N-(2-methyl-5-nitrophenyl)-3-oxobutanamide remains a promising compound for future research.
合成法
The synthesis of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide involves the reaction of 2-methyl-5-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction takes place in ethanol at a temperature of 60-70°C for 12-16 hours. The resulting product is then purified using recrystallization techniques to obtain pure N-(2-methyl-5-nitrophenyl)-3-oxobutanamide.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be particularly effective in inhibiting the activity of metalloproteases such as matrix metalloproteinases (MMPs) and ADAMs (a disintegrin and metalloproteinase). These enzymes play a crucial role in various biological processes such as tissue remodeling, cell migration, and angiogenesis. Inhibition of these enzymes by N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has been found to have therapeutic potential in various diseases such as cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7-3-4-9(13(16)17)6-10(7)12-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHJWVDFCVGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)


![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)



![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)

![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)
